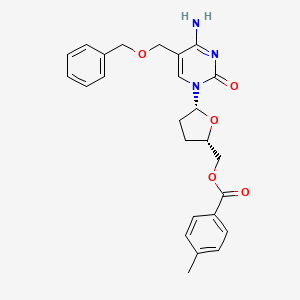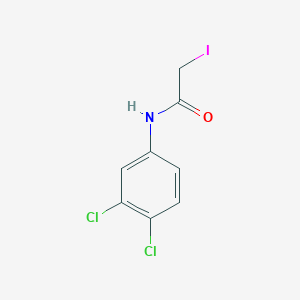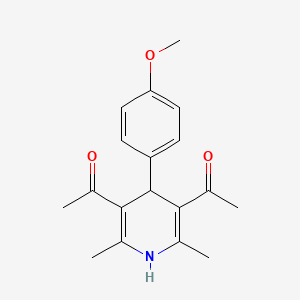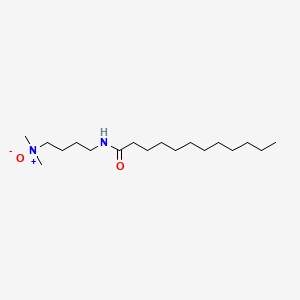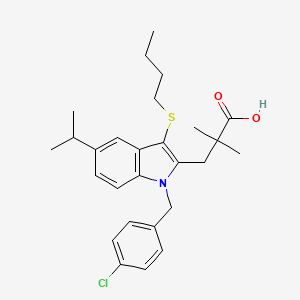
99U9GL8Gbl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylthio)-1-((4-chlorophenyl)methyl)-.alpha.,.alpha.-dimethyl-5-(1-methylethyl)-1H-indole-2-propanoic acid involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.
Introduction of the Butylthio Group: This step involves the substitution of a hydrogen atom on the indole ring with a butylthio group, often using butylthiol and a suitable catalyst.
Attachment of the Chlorophenylmethyl Group: This is typically done through a Friedel-Crafts alkylation reaction, where the indole ring is alkylated with a chlorophenylmethyl halide.
Addition of the Dimethylpropanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
3-(butylthio)-1-((4-chlorophenyl)methyl)-.alpha.,.alpha.-dimethyl-5-(1-methylethyl)-1H-indole-2-propanoic acid: undergoes several types of chemical reactions, including:
Oxidation: The butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(butylthio)-1-((4-chlorophenyl)methyl)-.alpha.,.alpha.-dimethyl-5-(1-methylethyl)-1H-indole-2-propanoic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(butylthio)-1-((4-chlorophenyl)methyl)-.alpha.,.alpha.-dimethyl-5-(1-methylethyl)-1H-indole-2-propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(butylthio)-1-((4-chlorophenyl)methyl)-.alpha.,.alpha.-dimethyl-5-(1-methylethyl)-1H-indole-2-propanoic acid: is similar to other indole derivatives, such as:
Uniqueness
The uniqueness of 3-(butylthio)-1-((4-chlorophenyl)methyl)-.alpha.,.alpha.-dimethyl-5-(1-methylethyl)-1H-indole-2-propanoic acid lies in its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
118415-57-9 |
|---|---|
Molecular Formula |
C27H34ClNO2S |
Molecular Weight |
472.1 g/mol |
IUPAC Name |
3-[3-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C27H34ClNO2S/c1-6-7-14-32-25-22-15-20(18(2)3)10-13-23(22)29(17-19-8-11-21(28)12-9-19)24(25)16-27(4,5)26(30)31/h8-13,15,18H,6-7,14,16-17H2,1-5H3,(H,30,31) |
InChI Key |
VFMGWQLOCZBFCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=C(N(C2=C1C=C(C=C2)C(C)C)CC3=CC=C(C=C3)Cl)CC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



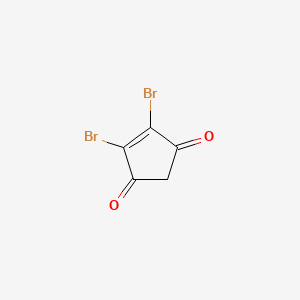
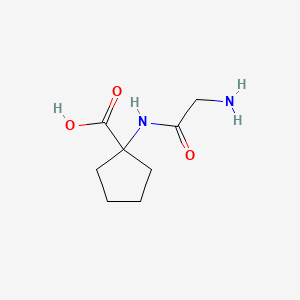
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
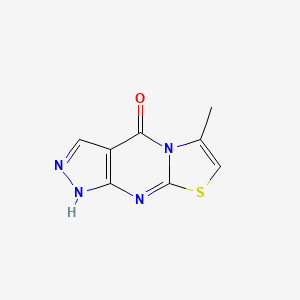
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
